molecular formula C19H41O7P B609258 m-PEG4-(CH2)8-phosphonic acid ethyl ester CAS No. 2028281-89-0

m-PEG4-(CH2)8-phosphonic acid ethyl ester

Cat. No. B609258
M. Wt: 412.5
InChI Key: CNDORYGJXMHDBX-UHFFFAOYSA-N
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Description

M-PEG4-(CH2)8-phosphonic acid ethyl ester is a PEG linker with a phosphonate group attached . The hydrophilic PEG linker increases the water solubility properties of the compound . It is a non-cleavable linker for bio-conjugation that contains a COOR/Ester group and a -CH3 group linked through a linear PEG chain .


Molecular Structure Analysis

The molecular formula of m-PEG4-(CH2)8-phosphonic acid ethyl ester is C19H41O7P . Its exact mass is 412.26 and its molecular weight is 412.5 .


Physical And Chemical Properties Analysis

The molecular weight of m-PEG4-(CH2)8-phosphonic acid ethyl ester is 412.5 g/mol . . The compound should be stored at -20°C .

Scientific Research Applications

Acceleration of Ethylene Polymerization

  • Nickel phosphine phosphonate ester complexes featuring PEG side arms have been shown to accelerate ethylene polymerization in neat tetrahydrofuran, a significant advancement towards the development of cation-switchable polymerization catalysts (Xiao, Cai, & Do, 2019).

Preparation of Bis(phosphonomethyl)amino-Terminated Poly(ethylene glycol)

  • Bis(phosphonomethyl)amino- and bis[(dimethoxyphosphoryl)methyl]amino-terminated samples of PEG were prepared from commercially available PEG, using adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures (Turrin, Hameau, & Caminade, 2012).

Biodegradable Material Applications

  • Polyphosphazenes with amino acid ester side groups, including PEGP and PEAP, have potential as hydrolytically degradable materials for biomedical applications (Andrianov & Marin, 2006).

Synthesis and Properties of Bis(allyloxymethyl)phosphonic Acid and Its Esters

  • A method for preparing bis(allyloxymethyl)phosphonic acid and its esters was developed, with the ethyl ester showing particular properties relevant for further study (Berezovskaya et al., 1968).

Synthesis of Aminomethylmonoalkylphosphinate

  • An efficient protocol for preparing ethyl 4-(aminomethyl) benzyl (methyl) phosphinate, a novel aminomethylmonoalkylphosphinate, starting from 4-methylbenzoic acid was reported (Ding & Yan, 2012).

Preparation of N-Methylene Phosphonic Chitosan Modified with Poly(ethylene glycol)

  • N-Methylene phosphonic chitosan (NMPC) modified with PEG showed increased water swelling and hygroscopicity, indicating potential for medical material applications (Ramos et al., 2006).

Enhancing Water Stability of Metal-Organic Frameworks

  • A new MOF, barium tetraethyl-1,3,6,8-pyrenetetraphosphonate, containing phosphonate monoester ligand demonstrated increased stability against water vapor, retaining crystallinity and porosity under harsh humid conditions (Taylor, Vaidhyanathan, Iremonger, & Shimizu, 2012).

properties

IUPAC Name

1-diethoxyphosphoryl-8-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H41O7P/c1-4-25-27(20,26-5-2)19-11-9-7-6-8-10-12-22-15-16-24-18-17-23-14-13-21-3/h4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDORYGJXMHDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCOCCOCCOCCOC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601165900
Record name Phosphonic acid, P-9,12,15,18-tetraoxanonadec-1-yl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601165900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG4-(CH2)8-phosphonic acid ethyl ester

CAS RN

2028281-89-0
Record name Phosphonic acid, P-9,12,15,18-tetraoxanonadec-1-yl-, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2028281-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-9,12,15,18-tetraoxanonadec-1-yl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601165900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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